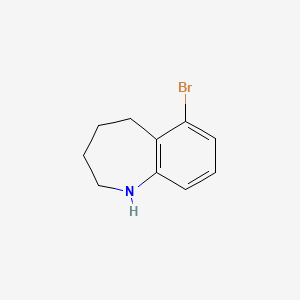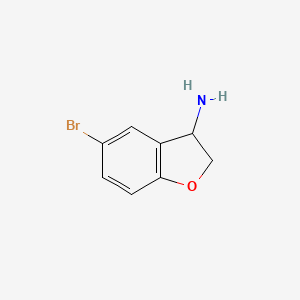
6-溴-2,3,4,5-四氢-1H-1-苯并哌啶
描述
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 多巴胺受体研究
化合物6-溴-2,3,4,5-四氢-1H-1-苯并哌啶已被研究其在D1多巴胺受体上的亲和力。Neumeyer等人(1991年)的研究发现,该化合物的6-溴衍生物与其6-氯对应物具有类似的亲和力,暗示了在多巴胺系统研究中的潜在应用(Neumeyer et al., 1991)。
2. 对映体表征
对6-溴-2,3,4,5-四氢-1H-1-苯并哌啶的立体异构体进行了进一步研究。Neumeyer等人(1992年)合成并表征了该化合物的R-(+)和S-(-)对映体,揭示了它们对D1和D2多巴胺受体的结合亲和力和选择性的见解(Neumeyer et al., 1992)。
3. 合成方法学
该化合物的衍生物已被用作合成过程中的中间体。例如,Kafssi Hassan等人(2007年)的研究讨论了使用6-溴-2,3,4,5-四氢-1H-1-苯并哌啶衍生物合成苯扎普利盐酸盐中间体的新方法(Kafssi Hassan et al., 2007)。
4. 固相合成
Boeglin等人(2007年)开发了一种固相策略,用于合成苯并哌啶衍生物,包括6-溴-2,3,4,5-四氢-1H-1-苯并哌啶的7-溴衍生物。这项工作突出了该化合物在创建GPCR靶向支架中的实用性(Boeglin et al., 2007)。
5. 结构类似物的合成
在另一个应用中,Carpenter等人(1979年)合成了与6-溴-2,3,4,5-四氢-1H-1-苯并哌啶结构相关的化合物的结构类似物,利用了6,7,8,9-四氢-3-羟基-2-甲氧基苯并环庚烯-5-酮的化合物(Carpenter et al., 1979)。
安全和危害
作用机制
Target of Action
For instance, some benzazepines have shown promise for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
Benzazepines are known to interact with their targets in various ways, such as acting as sodium channel blockers or inhibitors of squalene synthase .
Biochemical Pathways
Benzazepines are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzazepines are known to have a variety of effects at the molecular and cellular level, depending on their specific targets .
生化分析
Biochemical Properties
6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . The nature of these interactions often involves the binding of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and neuronal communication . Additionally, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and metabolic pathways.
Dosage Effects in Animal Models
The effects of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity and improvement in cognitive functions . At higher doses, toxic or adverse effects can occur, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s activity and duration of action. Additionally, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine can affect metabolic flux and alter the levels of certain metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness. For example, its distribution in the brain can affect its impact on neurotransmitter systems and neuronal function.
Subcellular Localization
The subcellular localization of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can determine the compound’s interactions with specific biomolecules and its overall impact on cellular processes. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect signal transduction pathways.
属性
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYHDDXMHIYZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585706 | |
| Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-12-3 | |
| Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)




![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)



